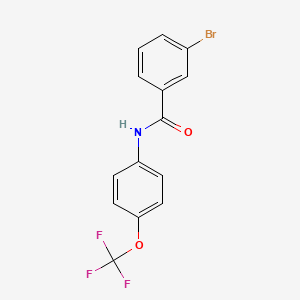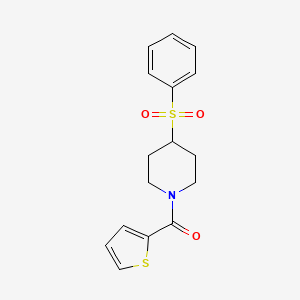
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone, also known as PPTM, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. PPTM has been studied for its mechanism of action and its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone, focusing on six unique fields:
Pharmaceutical Development
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone: is a promising compound in pharmaceutical development due to its potential therapeutic properties. Piperidine derivatives, in general, are known for their wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects . This compound could be explored for its efficacy in treating various conditions, leveraging its unique chemical structure to interact with biological targets.
Anticancer Research
The compound’s structure suggests potential applications in anticancer research. Piperidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis . The presence of the phenylsulfonyl and thiophene groups may enhance its ability to target specific cancer cells, making it a candidate for developing new anticancer agents.
Neuropharmacology
In neuropharmacology, (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone could be investigated for its effects on the central nervous system. Piperidine-based compounds have shown promise in treating neurological disorders such as Alzheimer’s disease and schizophrenia . This compound could be studied for its potential to modulate neurotransmitter systems and improve cognitive functions.
Antimicrobial Agents
The compound may also serve as a basis for developing new antimicrobial agents. Piperidine derivatives have demonstrated antimicrobial activity against a variety of pathogens, including bacteria and fungi . The incorporation of the thiophene moiety could enhance the antimicrobial properties, making it effective against resistant strains.
Anti-inflammatory Applications
Given the known anti-inflammatory properties of piperidine derivatives, (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone could be explored for its potential to reduce inflammation. This could be particularly useful in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Drug Delivery Systems
The unique chemical structure of this compound makes it a potential candidate for use in drug delivery systems. Its ability to interact with various biological membranes could be harnessed to improve the delivery and efficacy of other therapeutic agents . Research could focus on its use in targeted drug delivery, enhancing the precision and effectiveness of treatments.
Mecanismo De Acción
Target of Action
The primary target of (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone acts by inhibiting the 11 β-HSD1 enzyme . By blocking this enzyme, the compound reduces the levels of active cortisol, thereby modulating the physiological processes regulated by this hormone .
Biochemical Pathways
The inhibition of 11 β-HSD1 affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including the regulation of glucose metabolism, immune response, and inflammation. By inhibiting 11 β-HSD1, (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone can modulate these processes, potentially leading to therapeutic effects .
Result of Action
The inhibition of 11 β-HSD1 by (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone can lead to a decrease in the levels of active cortisol. This can result in the modulation of various physiological processes, potentially leading to therapeutic effects in disorders such as metabolic syndrome, type 2 diabetes, obesity, hypertension, lipid disorders, cardiovascular disorders, and certain CNS disorders .
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-16(15-7-4-12-21-15)17-10-8-14(9-11-17)22(19,20)13-5-2-1-3-6-13/h1-7,12,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRRYZBOYMUZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2478306.png)
![Ethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2478307.png)
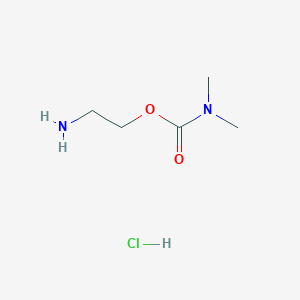
![1,3-bis(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478310.png)
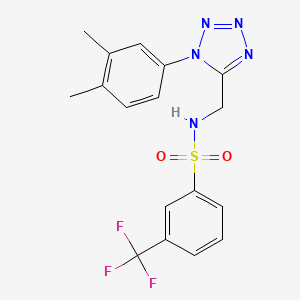
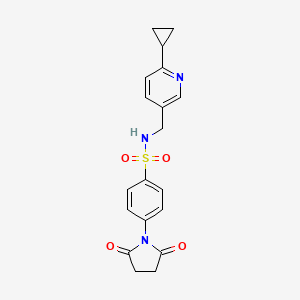
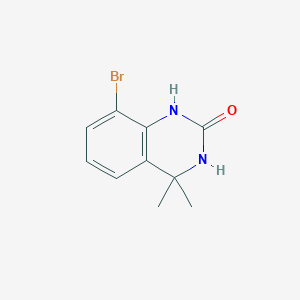

![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2478319.png)
![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)
![1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478323.png)

